Tropanserin
Tropanserin
Tropanyl 3,5-dimethylbenzoate is a tropane alkaloid that consists of tropine in which the hydrogen of the hydroxy function is substituted by a 3,5-dimethylbenzoyl group. It has a role as a serotonergic antagonist. It is a tropane alkaloid and a benzoate ester. It is functionally related to a tropine.
Tropanserin is a natural product found in Goniorrhachis marginata, Calycophyllum spruceanum, and other organisms with data available.
Tropanserin is a natural product found in Goniorrhachis marginata, Calycophyllum spruceanum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
85181-40-4
VCID:
VC0545975
InChI:
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16?
SMILES:
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C
Molecular Formula:
C17H23NO2
Molecular Weight:
273.37 g/mol
Tropanserin
CAS No.: 85181-40-4
Cat. No.: VC0545975
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tropanyl 3,5-dimethylbenzoate is a tropane alkaloid that consists of tropine in which the hydrogen of the hydroxy function is substituted by a 3,5-dimethylbenzoyl group. It has a role as a serotonergic antagonist. It is a tropane alkaloid and a benzoate ester. It is functionally related to a tropine. Tropanserin is a natural product found in Goniorrhachis marginata, Calycophyllum spruceanum, and other organisms with data available. |
|---|---|
| CAS No. | 85181-40-4 |
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate |
| Standard InChI | InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? |
| Standard InChI Key | HDDNYFLPWFSBLN-XYPWUTKMSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C |
| SMILES | CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C |
| Appearance | Solid powder |
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